
5-溴烟酰胺
概述
描述
Synthesis Analysis
The synthesis of related brominated compounds is described in several papers. For instance, the synthesis of 5-bromo-2-iodopyrimidine is achieved through palladium-catalysed cross-coupling reactions, which is a method that could potentially be adapted for the synthesis of 5-bromonicotinamide . Another paper describes a novel synthesis route for 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamides, which showcases the versatility of brominated intermediates in chemical synthesis . Additionally, an efficient synthesis route for 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid is provided, which involves selective reactions and regioselective substitutions that could be relevant for synthesizing 5-bromonicotinamide .
Molecular Structure Analysis
The molecular structure of 5-bromonicotinamide can be inferred from the structures of related compounds. For example, the crystal structures of metal–5-bromonicotinate coordination polymers are discussed, which could provide insights into the coordination behavior and structural aspects of brominated pyridine derivatives . The X-ray crystal structure of 5-bromothiophenethyl thioureas demonstrates the regiospecificity of bromination, which is crucial for understanding the molecular structure of brominated compounds .
Chemical Reactions Analysis
The chemical reactivity of brominated compounds is highlighted through various reactions. The synthesis of 5-bromonicotinic acid derivatives involves condensation reactions, which are fundamental in forming new chemical bonds and could be applicable to 5-bromonicotinamide chemistry . The direct bromination of bipyridine derivatives is another example of a chemical reaction that could be relevant for the synthesis and functionalization of 5-bromonicotinamide .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 5-bromonicotinamide are not directly reported, the properties of similar brominated compounds can provide some insights. The stability and magnetic properties of metal–5-bromonicotinate coordination polymers are discussed, indicating the influence of bromine on the thermal and magnetic behavior of these compounds . The antibacterial activity of a 5-bromonicotinic acid derivative also suggests potential biological properties that could be explored for 5-bromonicotinamide .
科学研究应用
医学成像: 5-[123I] 碘烟酰胺,由5-溴烟酰胺合成,由于其在大脑中的快速摄取和随后的洗出,显示出作为大脑成像剂的潜力,暗示其在动态大脑研究中的有用性 (Bergström et al., 1993).
抗菌活性: 从5-溴烟酰胺制备的N-溴烟酰胺对大肠杆菌和金黄色葡萄球菌等各种细菌表现出抗菌性,突显其作为一种新型、稳定且具有成本效益的抗菌剂的潜力 (Pushpalatha & Vivekanandan, 2007).
化学氧化研究: 研究了N-溴烟酰胺对苄基醚的氧化,为该化合物在化学反应中的反应性和动力学提供了见解 (Balasubramaniyan et al., 2010).
抗球虫活性: 5-溴烟酰胺的衍生物,特别是5-硝基烟酰胺及其类似物,被合成并发现对导致家禽球虫病的艾美耳球虫表现出显著活性 (Morisawa et al., 1977).
衍生物的生物评价: 5-溴烟酰胺酸衍生物的季铵盐被合成并评估其细胞毒性、抗菌和抗真菌活性。一些化合物显示出有希望的细胞毒性和抗菌性,尽管它们对真菌无效 (Khan et al., 1999).
酶抑制研究: 5-溴烟酰胺的一个衍生物被确定为caspase-3的抑制剂,这是一个参与细胞凋亡的酶。这突显了它在治疗退行性疾病中的潜力 (Isabel et al., 2000).
药理学研究: 研究了N-溴烟酰胺的药理效应,特别是其对运动活动的影响,与标准药物形成对比 (Pushpalatha et al., 2010).
安全和危害
属性
IUPAC Name |
5-bromopyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O/c7-5-1-4(6(8)10)2-9-3-5/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQRXZIMSKLRCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182890 | |
| Record name | Nicotinamide, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28733-43-9 | |
| Record name | 5-Bromonicotinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28733-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromonicotinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028733439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromonicotinamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01854 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nicotinamide, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromonicotinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-BROMONICOTINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FCT9J0CUP7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Has 5-bromonicotinamide been explored for medical applications?
A2: While not a drug itself, 5-bromonicotinamide has shown promise as a precursor for developing diagnostic tools. One study successfully synthesized 5-[123I]iodonicotinamide using 5-bromonicotinamide through halogen exchange iodination. [] This radiolabeled compound was then investigated for its potential as a brain imaging agent in rats. Results showed rapid brain uptake and clearance through the kidneys, suggesting that 5-[123I]iodonicotinamide, derived from 5-bromonicotinamide, could be useful for brain imaging. [] Further research is needed to explore its clinical applications fully.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

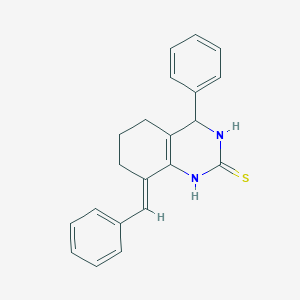
![6-Methyl-2-[N'-(3-nitro-benzylidene)-hydrazino]-pyrimidin-4-ol](/img/structure/B182871.png)
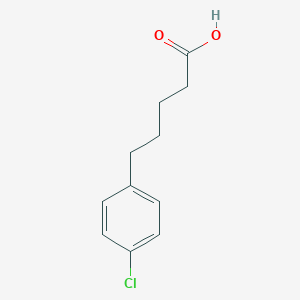
![4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline](/img/structure/B182873.png)

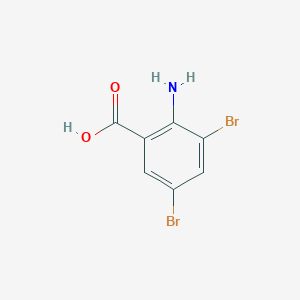
![[[(2,4-Dimethylphenyl)sulfonyl]amino]acetic acid](/img/structure/B182882.png)
![1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone](/img/structure/B182883.png)



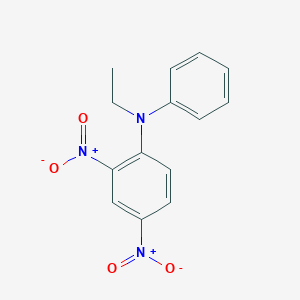
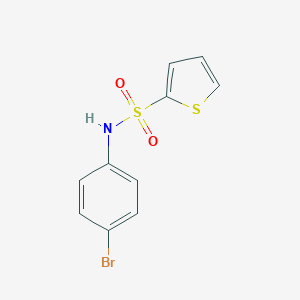
![1-Nitro-4-({2-[(4-nitrophenyl)sulfanyl]ethyl}sulfanyl)benzene](/img/structure/B182893.png)